3-(4-Methoxyphenoxy)piperidine
Description
3-(4-Methoxyphenoxy)piperidine is a piperidine derivative with a 4-methoxyphenoxy substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₁₇NO₂ (molar mass: 207.27 g/mol). It is a colorless to pale yellow liquid soluble in organic solvents like ethanol and chloroform but insoluble in water .
Synthesis: The compound is synthesized via alkaline condensation of 4-methoxyphenol with 3-chloropiperidine .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWUIOSLGWUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306776 | |
| Record name | 3-(4-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-31-4 | |
| Record name | 3-(4-Methoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Aromatic Ether Substituents
4-(3-Methoxyphenyl)piperidine Hydrochloride
- Formula: C₁₂H₁₈ClNO
- Structure : 3-Methoxyphenyl group at the 4-position of piperidine.
- Key Differences: Substitution at the 4-position vs. 3-position in 3-(4-Methoxyphenoxy)piperidine. The methoxy group is directly attached to the phenyl ring rather than via an ether linkage.
- Applications : Used in neurotransmitter research (exact role unspecified) .
(-)-trans-4-(4-Fluorophenyl)-3-[(4-Methoxyphenoxy)methyl]-1-methylpiperidine (FG 8033)
- Formula: C₂₀H₂₂FNO₂
- Structure: Combines a 4-fluorophenyl group, 4-methoxyphenoxymethyl substituent, and a methyl group on the piperidine ring.
- Key Differences :
- Additional fluorophenyl group enhances lipophilicity and binding affinity.
- Methylation at the 1-position alters steric effects.
- Applications : Potent 5-HT (serotonin) potentiator for treating neuropsychiatric disorders .
Piperidine Derivatives with Heterocyclic Moieties
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Example : Compound 5 (C₁₉H₂₄N₂O₂) .
- Structure : Piperidine linked to pyridine via a methylene-ether bridge.
- Synthesized via Mitsunobu and Suzuki coupling reactions, differing from the alkaline condensation used for this compound .
- Applications : Lysine-specific demethylase (LSD1) inhibitors for cancer therapy .
Piperidine Derivatives with Alternative Functional Groups
N-isoButyl-4-hexanoyl-4-hydroxypyrrolidin-1-one
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Substituents/Modifications | Synthesis Method | Key Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₇NO₂ | 4-Methoxyphenoxy at C3 | Alkaline condensation | Pharma intermediates |
| 4-(3-Methoxyphenyl)piperidine HCl | C₁₂H₁₈ClNO | 3-Methoxyphenyl at C4 | Unspecified | Neurotransmitter research |
| FG 8033 | C₂₀H₂₂FNO₂ | 4-Fluorophenyl, 4-methoxyphenoxymethyl | Multi-step functionalization | 5-HT modulation |
| 3-(Piperidin-4-ylmethoxy)pyridine | C₁₉H₂₄N₂O₂ | Pyridine-linked piperidine | Mitsunobu/Suzuki coupling | LSD1 inhibition |
| N-isoButyl-4-hexanoyl-pyrrolidinone | C₁₅H₂₇NO₃ | Hydroxypyrrolidinone core | Plant extraction | Sedative candidate |
Research Findings and Trends
- Substituent Position: The 3-position substitution in this compound optimizes steric compatibility in enzyme binding, whereas 4-substituted analogs (e.g., 4-(3-Methoxyphenyl)piperidine) may exhibit altered pharmacokinetics .
- Fluorine Incorporation : Fluorinated derivatives (e.g., FG 8033) show enhanced blood-brain barrier penetration due to increased lipophilicity .
- Synthetic Flexibility: Piperidine derivatives are synthesized via diverse routes—Mannich reactions (), Knoevenagel condensations (), and cross-coupling ()—highlighting their versatility in drug discovery .
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